molecular formula C9H12N4O3Zn B1238993 Polaprezinc

Polaprezinc

Cat. No.: B1238993
M. Wt: 289.6 g/mol
InChI Key: XZWGNMZIFNOUGW-FJXQXJEOSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Polaprezinc is synthesized by combining zinc and L-carnosine. The preparation involves the formation of a zinc complex with L-carnosine, resulting in a white or yellowish white crystalline powder . The industrial production of this compound involves the use of raw material micro-powder technology, where this compound is crushed to be less than 80 microns. A fluidized bed powder coating technology is then adopted to coat the this compound using an aminoalkyl methacrylate copolymer-E dispersoid .

Comparison with Similar Compounds

Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory properties . Similar compounds include:

    Zinc sulfate: Used for zinc supplementation but lacks the additional benefits of L-carnosine.

    L-carnosine: An antioxidant but does not provide the same level of gastroprotective effects as this compound.

    Zinc acetate: Another form of zinc supplementation but does not have the combined effects of L-carnosine.

This compound stands out due to its dual action of zinc and L-carnosine, making it more effective in treating gastric ulcers and providing mucosal protection .

Properties

Molecular Formula

C9H12N4O3Zn

Molecular Weight

289.6 g/mol

IUPAC Name

zinc;(2S)-2-[(3-amino-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2/t7-;/m0./s1

InChI Key

XZWGNMZIFNOUGW-FJXQXJEOSA-L

SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2]

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])N=C(CCN)[O-].[Zn+2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2]

Synonyms

AHZ-zinc
beta-alanyl-L-histidinato zinc
polaprezinc
Z 103
Z-103
zinc carnosine
zinc L-carnosine
zinc L-carnosine complex
zinc N-(3-aminopropionyl)histidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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